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Compound of Interest |

Compound Name: SRTCX1003
CAS No.: 1203480-86-7
Cat. No.: B611001
. J

Unlocking the SIRT1-NF-kB Axis: A Mechanistic & Operational Handbook

Executive Summary & Compound Profile

SRTCX1003 (CAS: 1203480-93-6) is a potent, synthetic small molecule activator of Sirtuin 1
(SIRT1), designed to probe the epigenetic regulation of inflammatory signaling. Unlike non-
specific polyphenols (e.g., resveratrol), SRTCX1003 is engineered for high specificity and
potency (EC1.5 = 0.61 uM), making it a critical tool for dissecting the SIRT1-NF-kB axis.

This guide provides a validated technical framework for utilizing SRTCX1003 in inflammation
research, moving beyond basic descriptions to causal mechanisms and self-validating
experimental protocols.

Compound Specifications
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Parameter Technical Detail

) 2-(3-(2-morpholinoethoxy)phenyl)-N-(thiazol-2-
Chemical Name o _
yI)-1H-benzo[d]imidazole-7-carboxamide

Formula C23H23Ns03S

Molecular Weight 449.53 g/mol

Target SIRT1 (NAD+-dependent deacetylase)
Potency (EC1.5) 0.61 uM (SIRT1 activation assay)
Cellular Potency IC50 = 1.42 uM (p65 deacetylation)
Solubility DMSO (up to 50 mM); Ethanol (low)

Mechanistic Architecture: The SIRT1-NF-kB Axis

To use SRTCX1003 effectively, one must understand why it works. Inflammation is largely
driven by the transcription factor NF-kB.[1] The p65 subunit of NF-kB requires acetylation
(specifically at Lysine 310) to sustain its transcriptional activity and nuclear retention.

The Mechanism:

o Activation: SRTCX1003 binds allosterically to SIRT1, enhancing its affinity for NAD+ and
acetylated substrates.

o Deacetylation: Activated SIRT1 targets Acetyl-Lys310 on the p65 subunit.[2]

o Termination: Deacetylated p65 loses its transcriptional potency and is exported from the
nucleus or degraded.

e Outcome: Suppression of downstream pro-inflammatory cytokines (TNFa, IL-12, IL-6).

Visualization: The Signhaling Cascade
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Figure 1: SRTCX1003-mediated suppression of inflammation via the SIRT1-NF-kB
deacetylation pathway.[3][1][4][5][6][7]

Validated Experimental Protocols

Scientific integrity requires reproducibility. The following protocols are designed with built-in
controls to validate the compound's activity (p65 deacetylation) alongside its phenotypic effect
(cytokine reduction).

Protocol A: In Vitro Macrophage Inflammation Assay

Objective: Quantify SRTCX1003 efficacy in suppressing LPS-induced TNFa secretion in RAW
264.7 cells.

Reagents:

RAW 264.7 Macrophages.

LPS (Lipopolysaccharide) from E. coli 0111:B4.

SRTCX1003 Stock: 10 mM in DMSO (Stored at -80°C).

Vehicle: DMSO (Final concentration < 0.1%).
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Step-by-Step Workflow:
o Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate overnight.

o Pre-treatment (Critical Step): Treat cells with SRTCX1003 (Dose range: 1 uM — 10 uM) for 1
hour prior to LPS stimulation.

o Control 1: Vehicle only (DMSO).
o Control 2: SRTCX1003 only (to check cytotoxicity).

 Stimulation: Add LPS (Final conc: 100 ng/mL) directly to the media containing the
compound.

e Incubation: Incubate for 4-6 hours (for mRNA/early cytokines) or 18—24 hours (for
accumulated protein).

e Analysis:
o Supernatant: Collect for TNFa ELISA.

o Lysate: Harvest cells for Western Blot (Target: Acetyl-NF-kB p65 vs. Total p65). Note:
SRTCX1003 efficacy is validated ONLY if p65 acetylation decreases.

Protocol B: In Vivo Acute Inflammation Model

Objective: Assess systemic anti-inflammatory effects in C57BL/6 mice.
Formulation Strategy: SRTCX1003 is lipophilic. Do not use pure saline.
¢ Vehicle: 10% PEG400 + 10% Vitamin E TPGS + 80% Water (or Saline).

» Preparation: Dissolve compound in PEG400/TPGS first, then slowly add water with vortexing
to form a clear dispersion/emulsion.

Workflow Visualization:
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Figure 2: Temporal dosing strategy for acute LPS challenge. Pre-treatment is essential to prime
SIRT1 activity before the inflammatory cascade peaks.

Critical Technical Considerations

To ensure Trustworthiness and Expertise, adhere to these operational rules:
e The Acetylation Check:

o Why? Merely measuring TNFa is insufficient. Many compounds suppress cytokines via
toxicity or off-target kinase inhibition.

o Validation: You must demonstrate that SRTCX1003 reduces Acetyl-p65 levels (Western
blot) at the same concentration it lowers cytokines. If cytokines drop but Acetyl-p65
remains high, the mechanism is likely off-target.

e Dose-Response Linearity:

o SRTCX1003 typically exhibits a bell-shaped or plateauing dose-response curve in some
assays due to solubility limits.

o Recommendation: Do not exceed 30 pM in vitro, as precipitation may occur, causing
physical cellular stress (false positives in toxicity).

¢ Vehicle Control:

o Always match the DMSO concentration exactly in the "LPS only" control. SIRT1 is
sensitive to metabolic stress; variations in solvent load can skew baseline acetylation
levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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